1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)azetidine-3-carboxamide
Description
This compound is a heterocyclic small molecule featuring a pyrimidine core substituted with a pyrazole moiety at the 6-position. The azetidine ring (a four-membered nitrogen-containing heterocycle) is functionalized with a carboxamide group linked to a tetrahydrofuran-2-ylmethyl substituent. The pyrimidine and pyrazole motifs are common in kinase inhibitors, while the azetidine ring may enhance metabolic stability compared to larger cyclic amines like piperidine .
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c23-16(17-8-13-3-1-6-24-13)12-9-21(10-12)14-7-15(19-11-18-14)22-5-2-4-20-22/h2,4-5,7,11-13H,1,3,6,8-10H2,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAQPMCFQAIXCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)azetidine-3-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 285.35 g/mol. The compound features a unique combination of a pyrazole ring, a pyrimidine moiety, and an azetidine structure, which may contribute to its biological properties.
Antitumor Activity
Research indicates that pyrazole derivatives often exhibit significant antitumor activity. Studies have shown that compounds similar to the one inhibit various kinases involved in cancer progression. For instance, pyrazole derivatives have been reported to inhibit BRAF(V600E) and EGFR, both critical targets in cancer therapy .
Table 1: Summary of Antitumor Activities
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | BRAF(V600E) | <0.5 | |
| Compound B | EGFR | 0.2 | |
| 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N... | TBD | TBD | Current Study |
Anti-inflammatory Activity
The compound has also shown promise in anti-inflammatory assays. Pyrazole derivatives are known for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have demonstrated that specific analogs can reduce inflammation markers significantly compared to standard anti-inflammatory drugs like dexamethasone .
Table 2: Anti-inflammatory Activity Results
| Compound | Inhibition (%) at 10 µM | Reference |
|---|---|---|
| Dexamethasone | 76% TNF-α, 86% IL-6 | |
| 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N... | TBD | Current Study |
Antimicrobial Properties
In addition to its antitumor and anti-inflammatory activities, the compound's structural features suggest potential antimicrobial properties. Pyrazole derivatives have been evaluated against various bacterial strains, showing promising results in inhibiting growth .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrazole and pyrimidine rings can significantly enhance potency against specific targets. For example, substituents on the azetidine ring can influence binding affinity and selectivity towards kinases.
Case Studies
Several studies have explored the biological activities of similar compounds:
- Study on Pyrazole Derivatives : A series of pyrazole carboxamide derivatives were synthesized and tested for their antitumor activity against various cancer cell lines, demonstrating IC50 values in the low micromolar range .
- Inflammation Model : In an animal model of inflammation, a related pyrazole compound exhibited significant reduction in edema compared to control groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of pyrimidine-azetidine/piperidine carboxamides. Below is a detailed comparison with key analogs, emphasizing structural variations, physicochemical properties, and inferred biological implications.
Table 1: Structural and Molecular Comparisons
Key Observations
Smaller rings like azetidine may reduce entropic penalties during target engagement . Piperidine-based analogs (BJ52910, BJ52846) exhibit lower molecular weights (363–370 g/mol) due to the absence of the oxygen-rich tetrahydrofuran substituent.
Substituent Effects :
- The tetrahydrofuran-2-ylmethyl group in the target compound may enhance solubility compared to purely aromatic substituents (e.g., pyridin-2-ylmethyl in BJ52910). This could improve pharmacokinetic properties .
- Thiadiazole and imidazole substituents (BJ52846, ) introduce additional hydrogen-bonding or π-stacking interactions, which may influence target affinity.
Synthetic Accessibility :
- The synthesis of azetidine derivatives often requires specialized methods to construct the strained four-membered ring, as seen in related compounds from , which describe multi-step routes involving TFA-mediated deprotection and coupling reactions .
- Piperidine analogs (e.g., BJ52846) are synthesized via more straightforward carboxamide coupling, as evidenced by protocols in and .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
